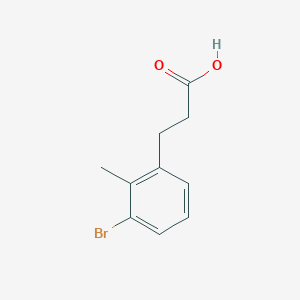

![molecular formula C12H19ClN2OS B2658796 2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide CAS No. 312926-99-1](/img/structure/B2658796.png)

2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

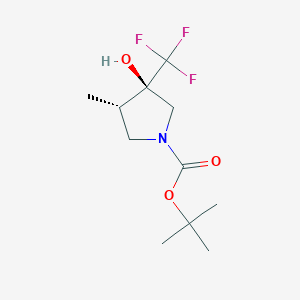

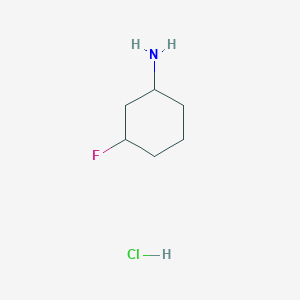

2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide, abbreviated as 2AETA, is a small molecule that has been studied for its potential applications in the fields of chemistry, biochemistry, and physiology. 2AETA is a derivative of acetamide, a simple organic compound, and is composed of two amino groups, two thio groups, and two dimethylphenyl groups. It has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied.

Wissenschaftliche Forschungsanwendungen

1. Opioid Kappa Agonists

2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide has been studied for its potential as an opioid kappa agonist. Researchers synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of 2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide, to evaluate their biological activities as opioid kappa agonists. These studies are significant in understanding the analgesic effects and potential therapeutic applications of these compounds (Barlow et al., 1991).

2. Polyhedral Oligomeric Silsesquioxane (POSS) Nano-Photoinitiator

This compound has been utilized in the synthesis of a polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, a crucial component in creating PMMA hybrid networks. The study explores the absorption characteristics and initiation mechanism of this nano-photoinitiator, emphasizing its role in polymerization and its potential to improve the thermal stability and robustness of polymer/filler networks (Batibay et al., 2020).

3. Heterocyclic Synthesis

Research has shown that thioureido-acetamides, a class of compounds including 2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide, are valuable for synthesizing various heterocycles. These compounds have been used in one-pot cascade reactions to efficiently produce heterocyclic compounds, which are important in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

4. Anticonvulsant Agents

A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, similar in structure to 2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide, for potential use as anticonvulsant agents. These compounds were evaluated for their interaction with anticonvulsant biotargets and showed moderate anticonvulsant activity in vivo (Severina et al., 2020).

5. Monoamine Transporters

Research involving 2-[(Diphenylmethyl)sulfinyl]acetamide, a structurally related compound, highlights the importance of such molecules in understanding and potentially influencing the activity of monoamine transporters. This has implications for the treatment of psychostimulant abuse and other neurological conditions (Okunola-Bakare et al., 2014).

Eigenschaften

IUPAC Name |

2-(2-aminoethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-9-4-3-5-10(2)12(9)14-11(15)8-16-7-6-13/h3-5H,6-8,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEZYOFTBHOECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

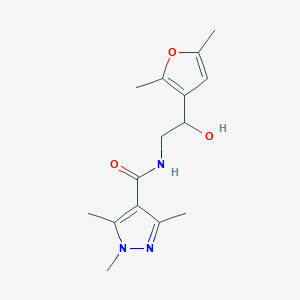

![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)

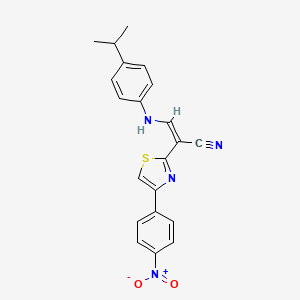

![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)

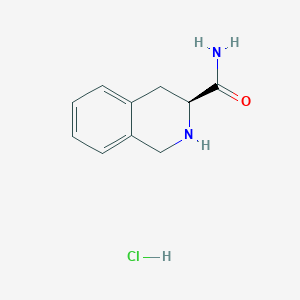

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2658735.png)